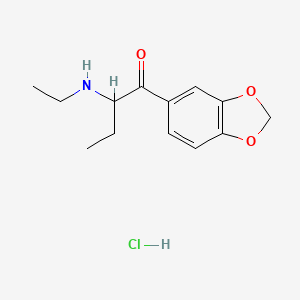

Eutylone hydrochloride

Vue d'ensemble

Description

Il est classé comme un stimulant et un composé empathogène, souvent désigné comme une drogue de synthèse . L'eutylone a attiré l'attention internationale vers 2019-2020 après l'interdiction de composés connexes comme l'éphylone . Il est connu pour ses propriétés psychoactives et a été largement identifié dans les enquêtes médico-légales .

Mécanisme D'action

Target of Action

Eutylone hydrochloride, a synthetic cathinone, primarily interacts with monoamine transporters in the brain . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters, which are involved in various physiological functions such as mood regulation, attention, and the reward system .

Mode of Action

Eutylone inhibits the uptake of neurotransmitters at dopamine and norepinephrine transporters , while also exhibiting partial releasing actions at serotonin transporters . This means that Eutylone blocks the reuptake of these neurotransmitters, leading to an increased concentration in the synaptic cleft and prolonged neurotransmitter activity .

Biochemical Pathways

The inhibition of neurotransmitter uptake at dopamine and norepinephrine transporters, and the partial releasing actions at serotonin transporters, affect various biochemical pathways. These pathways are associated with mood regulation, reward, and attention among other physiological functions . .

Result of Action

The result of Eutylone’s action is primarily psychostimulant effects . By increasing the concentration of dopamine, norepinephrine, and serotonin in the brain, Eutylone can lead to heightened alertness, increased energy, elevated mood, and increased sociability. These effects can also lead to potential risks such as hospitalizations, overdose, and even death .

Analyse Biochimique

Biochemical Properties

Eutylone Hydrochloride is a synthetic cathinone, a class of drugs that are known to interact with the monoamine transporters . It is believed to act as a non-selective inhibitor of monoamine reuptake

Cellular Effects

As a synthetic cathinone, it is expected to have stimulant effects similar to amphetamines . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with monoamine transporters, potentially leading to inhibition or activation of enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

In animal models predictive of abuse potential, this compound has been shown to produce effects similar to those of methamphetamine .

Metabolic Pathways

The metabolic pathways of this compound involve phase I biotransformation reactions (e.g., hydroxylation or demethylation) and phase II biotransformation reactions (glucuroconjugation and sulfation)

Méthodes De Préparation

L'eutylone (chlorhydrate) est synthétisé par une série de réactions chimiques. La principale voie de synthèse implique la réaction du 1,3-benzodioxole avec l'éthylamine, suivie d'une étape de céto-réduction pour former le produit final . Les conditions de réaction impliquent généralement l'utilisation de solvants comme le méthanol ou l'éthanol et de catalyseurs pour faciliter la réaction. Les méthodes de production industrielle emploient souvent des réacteurs à grande échelle et des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du composé .

Analyse Des Réactions Chimiques

L'eutylone (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : L'eutylone peut être oxydée pour former des métabolites hydroxylés.

Réduction : Le groupe céto de l'eutylone peut être réduit pour former un alcool secondaire.

Substitution : L'eutylone peut subir des réactions de substitution, en particulier au niveau du groupe amine, pour former divers analogues.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium. Les principaux produits formés par ces réactions sont des métabolites hydroxylés et réduits, qui sont souvent analysés en toxicologie médico-légale .

4. Applications de la recherche scientifique

L'eutylone (chlorhydrate) a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

L'eutylone (chlorhydrate) exerce ses effets principalement en interagissant avec les transporteurs de monoamines dans le cerveau. Elle inhibe la recapture de neurotransmetteurs comme la dopamine et la norépinéphrine, tout en présentant des actions de libération partielles au niveau des transporteurs de la sérotonine . Cela conduit à des niveaux accrus de ces neurotransmetteurs dans la fente synaptique, ce qui entraîne une stimulation et des effets empathogènes accrus. Les cibles moléculaires impliquées comprennent les transporteurs de dopamine (DAT), les transporteurs de norépinéphrine (NET) et les transporteurs de sérotonine (SERT) .

Applications De Recherche Scientifique

Eutylone (hydrochloride) has several scientific research applications:

Comparaison Avec Des Composés Similaires

L'eutylone (chlorhydrate) est structurellement et pharmacologiquement similaire à d'autres cathinones synthétiques telles que :

Méthylone : Structure similaire mais diffère par le motif de substitution sur le cycle benzodioxole.

Pentylone : Partage une structure de base similaire mais possède une longueur de chaîne alkyle différente.

Butylone : Similaire à l'eutylone mais avec une substitution différente sur le groupe amine.

Ce qui distingue l'eutylone, c'est sa combinaison unique d'effets stimulants et empathogènes, ce qui en fait un choix populaire sur le marché des drogues récréatives .

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTAJXOEHCOKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724364 | |

| Record name | Eutylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17764-18-0 | |

| Record name | Eutylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017764180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eutylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17764-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUTYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FNX1J271X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloroimidazo[1,2-B]pyridazine](/img/structure/B596971.png)